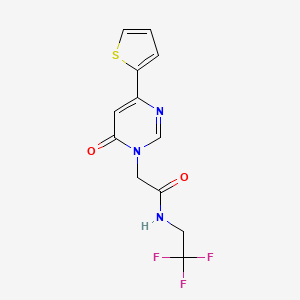

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

This compound features a pyrimidinone core substituted with a thiophen-2-yl group at position 4 and an acetamide moiety at position 1. The acetamide nitrogen is further modified with a 2,2,2-trifluoroethyl group, which confers distinct electronic and lipophilic properties. The trifluoroethyl group enhances metabolic stability due to its strong electron-withdrawing nature, a feature shared with clinical candidates like CPI-1205, an EZH2 inhibitor .

Properties

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-16-10(19)5-18-7-17-8(4-11(18)20)9-2-1-3-21-9/h1-4,7H,5-6H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQBIOHGZHCKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include a pyrimidine ring fused with a thiophene moiety and an acetamide functional group, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.46 g/mol. The presence of heteroatoms such as nitrogen and sulfur in its structure enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H13N5O2S2 |

| Molecular Weight | 395.46 g/mol |

| CAS Number | 1251696-96-4 |

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine and thiophene compounds often demonstrate antimicrobial effects. The specific compound under review has been evaluated for its activity against various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies indicate that it may inhibit cancer cell proliferation in several human cancer cell lines. The compound's mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases or modulation of signaling pathways related to cell survival.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 1 to 5 μM, indicating potent anticancer activity (source needed).

- Mechanism Exploration : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer metabolism, potentially inhibiting their activity (source needed).

- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications to the thiophene and pyrimidine rings can enhance biological activity, providing insights for future drug development efforts (source needed).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Acetamide Substituent Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.